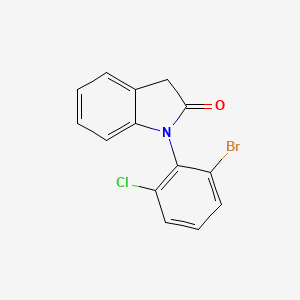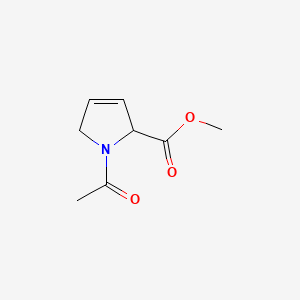
3-Nitrophenyl ethyl(methyl)carbamate
Overview
Description
Rivastigmine carbamate impurity is a byproduct found in the synthesis of rivastigmine, a drug used to treat mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. Rivastigmine is a cholinesterase inhibitor that increases the concentration of acetylcholine in the brain by inhibiting its breakdown, thereby improving cognitive function .
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various proteins and receptors .
Mode of Action
3-Nitrophenyl Ethyl(methyl)carbamate, being a carbamate derivative, is likely to interact with its targets through the carbamate moiety . Carbamates are known to form stable complexes with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Carbamates are generally known for their good chemical and proteolytic stabilities, which can impact their bioavailability .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
3-Nitrophenyl ethyl(methyl)carbamate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase . Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This interaction is crucial for understanding its potential therapeutic applications in neurodegenerative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by preventing the breakdown of acetylcholine . This leads to improved synaptic transmission and cognitive function. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of acetylcholinesterase . These effects are particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound may interact with other biomolecules, such as proteins and receptors, to modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of acetylcholinesterase activity, leading to prolonged cholinergic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as muscle weakness, respiratory distress, and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound undergoes hydrolysis by esterases, leading to the formation of 3-nitrophenol and ethyl(methyl)carbamic acid . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, facilitating their excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound may accumulate in certain tissues, influencing its overall pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles of neuronal cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
The synthesis of rivastigmine carbamate impurity involves several steps, starting from readily available precursors. One common method is the direct asymmetric reductive amination of 3-acetylphenyl ethyl (methyl)carbamate with diphenylmethanamine, catalyzed by an iridium–phosphoramidite ligand complex . This process yields the chiral amine product with high enantioselectivity and yield. Industrial production often involves racemate resolution using tartaric acid derivatives to obtain enantiopure rivastigmine .
Chemical Reactions Analysis
Rivastigmine carbamate impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted carbamates and amines .
Scientific Research Applications
Rivastigmine carbamate impurity has several scientific research applications:
Biology: Studies on rivastigmine carbamate impurity contribute to understanding the metabolic pathways and degradation products of rivastigmine.
Medicine: Research on this impurity aids in the development of safer and more effective cholinesterase inhibitors for treating neurodegenerative diseases.
Comparison with Similar Compounds
Rivastigmine carbamate impurity is structurally related to other carbamate derivatives such as physostigmine. it differs from other cholinesterase inhibitors like donepezil and tacrine, which have distinct chemical structures and mechanisms of action . Similar compounds include:
Physostigmine: Another carbamate derivative used as a cholinesterase inhibitor.
Donepezil: A non-carbamate cholinesterase inhibitor with a different mechanism of action.
Tacrine: An older cholinesterase inhibitor with a different chemical structure and pharmacological profile.
Rivastigmine carbamate impurity’s unique structure and properties make it a valuable compound for research and quality control in pharmaceutical applications.
Properties
IUPAC Name |
(3-nitrophenyl) N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFECCKHSYUWCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346242-31-6 | |
| Record name | 3-Nitrophenyl ethyl(methyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-NITROPHENYL ETHYL(METHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM63X2EYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of identifying 3-Nitrophenyl ethyl(methyl)carbamate in the context of Rivastigmine Tartrate production?
A1: The presence of this compound, even in trace amounts, can potentially impact the safety and efficacy of the final drug product, Rivastigmine Tartrate. Identifying and characterizing such impurities is crucial for several reasons:
- Regulatory compliance: Regulatory agencies like the FDA and EMA require strict control and identification of impurities in pharmaceutical products to ensure patient safety. []
- Quality control: Understanding the formation pathways of impurities like this compound allows for optimization of the manufacturing process to minimize their presence. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)



![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)


![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)
